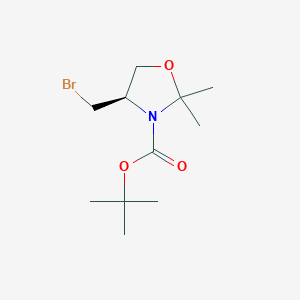![molecular formula C13H9N B1328924 [1,1'-Biphenyl]-3-carbonitrile CAS No. 28804-96-8](/img/structure/B1328924.png)
[1,1'-Biphenyl]-3-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of biphenyl compounds is a broad and complex field. For instance, one method involves the Grignard reaction, where phenyl magnesium bromide and benzophenone are used to form triphenylmethanol . Another method involves the condensation of ETTA with a dialdehyde longer than terephthalaldehyde (TPA), for example, [1,1’-biphenyl]-4,4’-dicarbaldehyde (BPDA) or [1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde (TPDA), to produce dual-pore COFs .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Preparation Methods : [1,1'-Biphenyl]-3-carbonitrile and its derivatives can be synthesized through various chemical processes. For instance, biphenyl-4-carbonitrile can be derived from biphenyl-4-carboxamide using dehydrating agents like thionyl chloride in specific reaction conditions, as explored by Yong-jia Shen (2009) (Shen, 2009).
Cascade Cyclization : The compound has been utilized in Mn(III)-mediated cascade cyclization processes. Pei Xu et al. (2019) developed a method to construct pyrrolopyridine derivatives using 3-isocyano-[1,1'-biphenyl]-2-carbonitrile and arylboronic acid (Xu et al., 2019).
Cross-dehydrogenative Coupling : A Rh(III)-catalyzed direct cross-dehydrogenative coupling method using aromatic nitriles with heteroarenes has been employed to create biphenyl-2-carbonitrile derivatives, as outlined by Hui‐Bei Xu et al. (2020) (Xu et al., 2020).
Applications in Nanotechnology
- Carbon Nanomembranes : Biphenyl-based molecules, including derivatives of [1,1'-Biphenyl]-3-carbonitrile, have been used in the fabrication of carbon nanomembranes (CNMs). Xianghui Zhang et al. (2011) studied the mechanical characterization of CNMs fabricated from such compounds (Zhang et al., 2011).
Pharmaceutical Research
- Antimicrobial Properties : Some derivatives of biphenyl-2-carbonitrile have been synthesized and evaluated for antimicrobial properties. K. Parikh et al. (2015) found that certain derivatives showed promising antimicrobial activities (Parikh et al., 2015).
Eigenschaften
IUPAC Name |
3-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHJILPZUNKNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951445 | |
| Record name | [1,1'-Biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3-carbonitrile | |
CAS RN |
28804-96-8 | |
| Record name | (1,1'-Biphenyl)carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)










